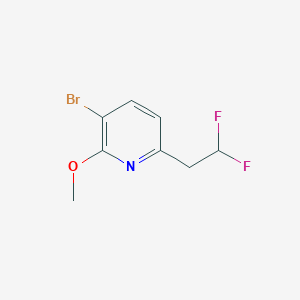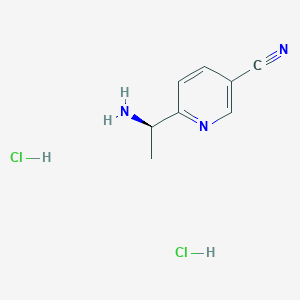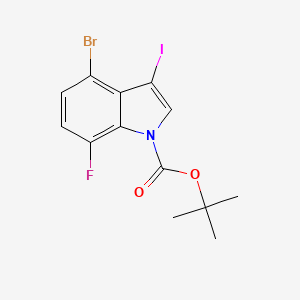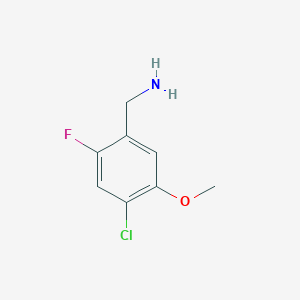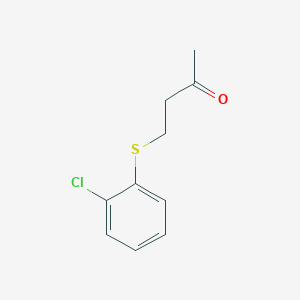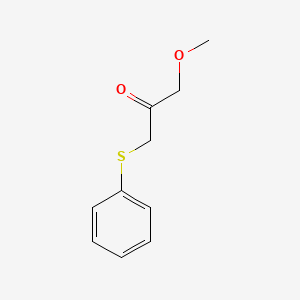
1-Methoxy-3-(phenylthio)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-3-(phenylthio)propan-2-one is an organic compound with the molecular formula C10H12O2S. It is a colorless liquid that is soluble in organic solvents. This compound is of interest due to its unique chemical structure, which includes both methoxy and phenylthio functional groups, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
The synthesis of 1-Methoxy-3-(phenylthio)propan-2-one can be achieved through several routes. One common method involves the reaction of 3-chloropropan-2-one with sodium methoxide to form 1-methoxy-3-chloropropan-2-one, followed by the substitution of the chlorine atom with a phenylthio group using sodium thiophenolate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors to improve yield and efficiency.
Análisis De Reacciones Químicas
1-Methoxy-3-(phenylthio)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride, leading to the formation of alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong acids can lead to the formation of 3-(phenylthio)propan-2-one.
Addition: The compound can undergo Michael addition reactions with nucleophiles, forming various adducts.
Aplicaciones Científicas De Investigación
1-Methoxy-3-(phenylthio)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfur-containing substrates.
Medicine: Research into potential therapeutic applications includes its use as a precursor in the synthesis of drugs with anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-3-(phenylthio)propan-2-one involves its interaction with various molecular targets. The methoxy and phenylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s reactivity and binding affinity. In biological systems, it may act as a substrate for enzymes that catalyze the oxidation or reduction of sulfur-containing compounds, thereby affecting metabolic pathways .
Comparación Con Compuestos Similares
1-Methoxy-3-(phenylthio)propan-2-one can be compared with similar compounds such as:
1-Methoxy-3-(phenylamino)propan-2-one: This compound has an amino group instead of a thio group, leading to different reactivity and applications.
1-Methoxy-3-(phenylthio)propan-2-ol: The alcohol derivative of this compound, which has different physical and chemical properties.
Phenylacetone: A structurally related compound with a phenyl group attached to a ketone, used in the synthesis of various pharmaceuticals.
This compound stands out due to its unique combination of functional groups, which provides versatility in synthetic applications and potential for diverse research applications.
Propiedades
Fórmula molecular |
C10H12O2S |
|---|---|
Peso molecular |
196.27 g/mol |
Nombre IUPAC |
1-methoxy-3-phenylsulfanylpropan-2-one |
InChI |
InChI=1S/C10H12O2S/c1-12-7-9(11)8-13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
Clave InChI |
IKBHKLKIECXQBP-UHFFFAOYSA-N |
SMILES canónico |
COCC(=O)CSC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


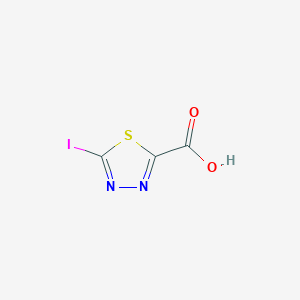
![Thieno[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13655817.png)
![[3,4,5-triacetyloxy-6-[2-[1'-acetyl-7-[2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate](/img/structure/B13655823.png)
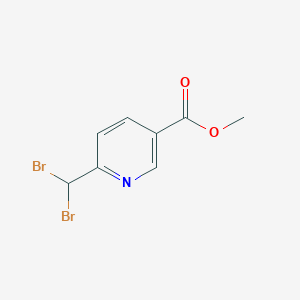

![5-(Difluoromethoxy)benzo[d]isothiazole](/img/structure/B13655834.png)


